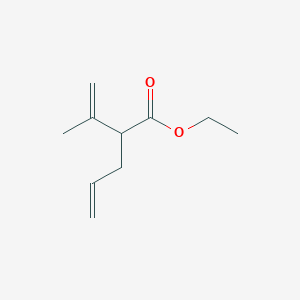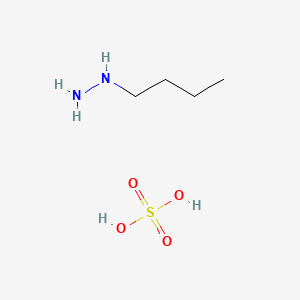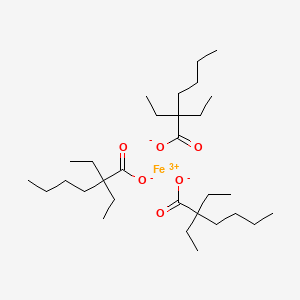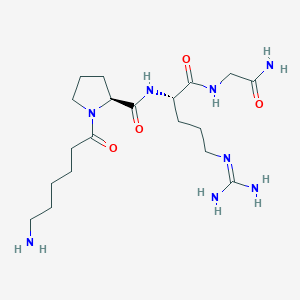
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes aminohexanoyl, prolyl, and ornithylglycinamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The aminohexanoyl group can be synthesized from 6-aminohexanoic acid, while the prolyl and ornithylglycinamide groups are derived from their respective amino acids. The final compound is obtained through a series of peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for producing large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may serve as a probe for studying protein interactions or as a substrate for enzymatic assays.
Medicine: It could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: The compound may find applications in the development of new materials or as a component in biochemical assays
作用機序
The mechanism of action of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biochemical pathways. For example, it could bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways .
類似化合物との比較
Similar Compounds
6-Aminohexanoic acid: A simpler derivative with similar aminohexanoyl functionality.
L-proline: A common amino acid with a prolyl group.
L-ornithine: An amino acid with an ornithyl group.
Uniqueness
Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
65332-18-5 |
|---|---|
分子式 |
C19H36N8O4 |
分子量 |
440.5 g/mol |
IUPAC名 |
(2S)-1-(6-aminohexanoyl)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N8O4/c20-9-3-1-2-8-16(29)27-11-5-7-14(27)18(31)26-13(6-4-10-24-19(22)23)17(30)25-12-15(21)28/h13-14H,1-12,20H2,(H2,21,28)(H,25,30)(H,26,31)(H4,22,23,24)/t13-,14-/m0/s1 |
InChIキー |
GONWXSFLCMESTO-KBPBESRZSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CCCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)CCCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



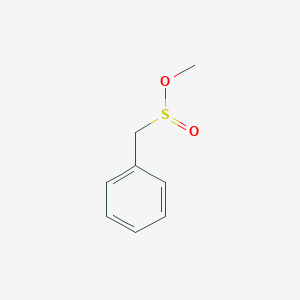
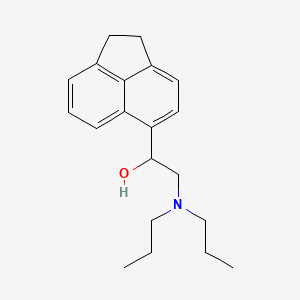
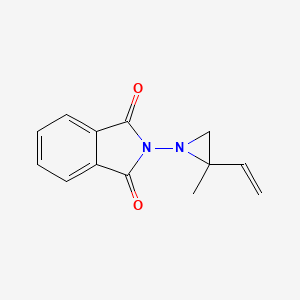

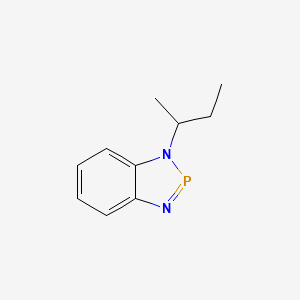
![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
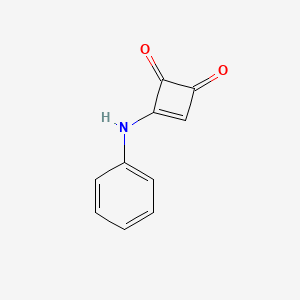
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)
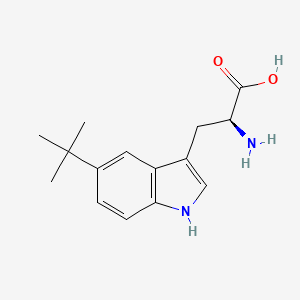
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
